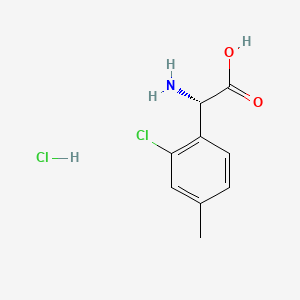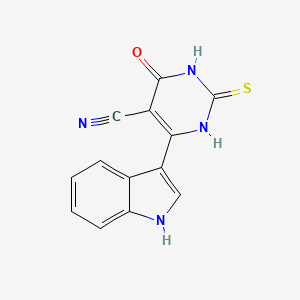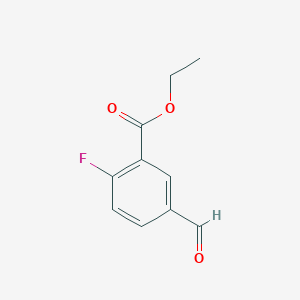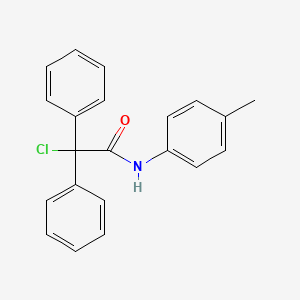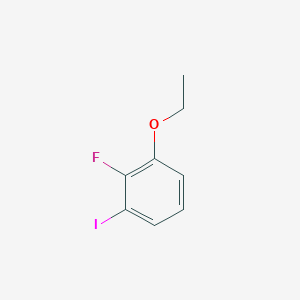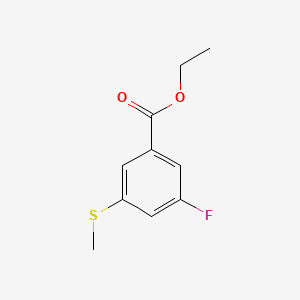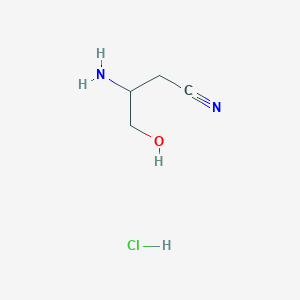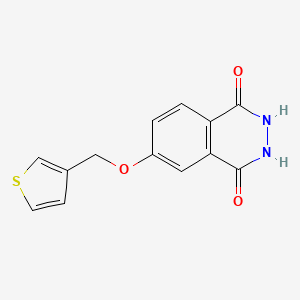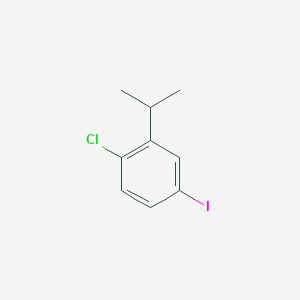
1-Chloro-4-iodo-2-isopropylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-iodo-2-isopropylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of chlorine and iodine atoms attached to a benzene ring, along with an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloro-4-iodo-2-isopropylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 4-iodo-2-isopropylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-4-iodo-2-isopropylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms, leading to the formation of less halogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various organometallic reagents. Reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents such as tetrahydrofuran.
Major Products Formed
Substitution: Products include derivatives where chlorine or iodine is replaced by other functional groups such as hydroxyl, amino, or alkyl groups.
Oxidation: Products include ketones or carboxylic acids derived from the oxidation of the isopropyl group.
Reduction: Products include less halogenated derivatives or fully dehalogenated benzene rings.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-iodo-2-isopropylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study the effects of halogenated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing. It may be used in the synthesis of drugs with specific halogenated aromatic structures.
Industry: The compound is used in the production of specialty chemicals and materials. Its halogenated structure imparts unique properties to the final products, making them suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-chloro-4-iodo-2-isopropylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s halogen atoms can act as leaving groups, allowing for the introduction of new functional groups onto the benzene ring. This reactivity is facilitated by the electron-withdrawing effects of the chlorine and iodine atoms, which activate the benzene ring towards electrophilic attack.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-4-iodobenzene: Lacks the isopropyl group, resulting in different reactivity and applications.
1-Chloro-2-isopropylbenzene: Lacks the iodine atom, leading to variations in chemical behavior.
4-Iodo-2-isopropylbenzene:
Uniqueness
1-Chloro-4-iodo-2-isopropylbenzene is unique due to the presence of both chlorine and iodine atoms on the benzene ring, along with an isopropyl group. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in various chemical and industrial applications.
Eigenschaften
Molekularformel |
C9H10ClI |
|---|---|
Molekulargewicht |
280.53 g/mol |
IUPAC-Name |
1-chloro-4-iodo-2-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10ClI/c1-6(2)8-5-7(11)3-4-9(8)10/h3-6H,1-2H3 |
InChI-Schlüssel |
MYOAXOPAMASIKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=CC(=C1)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


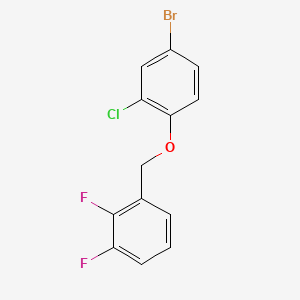
![acetic acid;N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide](/img/structure/B14023562.png)



